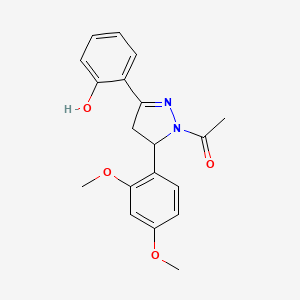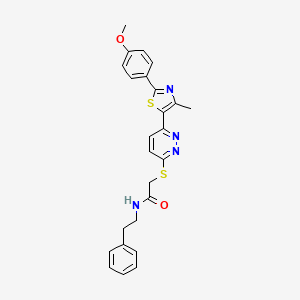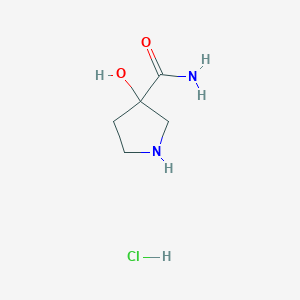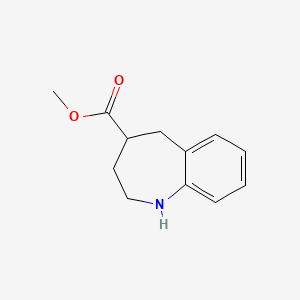
4,5-Dihydro-3-(2-hydroxyphenyl)-1-acetyl-5-(2,4-dimethoxyphenyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-3-(2-hydroxyphenyl)-1-acetyl-5-(2,4-dimethoxyphenyl)-1H-pyrazole, also known as DHAP, is a chemical compound that has been studied for its potential applications in scientific research. DHAP is a pyrazole derivative that has been synthesized using various methods, including the reaction of 2-hydroxyacetophenone with 2,4-dimethoxybenzaldehyde and hydrazine hydrate. DHAP has been found to have a variety of biochemical and physiological effects, making it an interesting compound for further study.
Applications De Recherche Scientifique
Tautomerism and Structural Analysis
Studies have detailed the structural characteristics and tautomerism of NH-pyrazoles, closely related compounds, showcasing their complex hydrogen bonding patterns and stability in various states (Cornago et al., 2009) (Cornago et al., 2009). This foundational knowledge is crucial for understanding the chemical behavior and potential applications of 4,5-Dihydro-3-(2-hydroxyphenyl)-1-acetyl-5-(2,4-dimethoxyphenyl)-1H-pyrazole.
Herbicidal Activity
Research on pyrazole benzophenone derivatives, which share a core structure with the compound , has highlighted their potential as herbicides. These compounds have shown efficacy against barnyard grass, suggesting applications in agricultural chemistry (Ying Fu et al., 2017) (Ying Fu et al., 2017).
Antitumor Activity
The synthesis and evaluation of 4,5-dihydropyrazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including non-small cell lung carcinoma. This suggests a potential for the development of new anticancer agents (C. Congiu et al., 2010) (C. Congiu et al., 2010).
Anticancer and Antioxidant Properties
A study on dehydrozingerone-based 1-acetyl-5-aryl-4,5-dihydro-1H-pyrazoles has shown significant anticancer activity alongside their characterization for in vitro cytotoxicity against cancer cell lines, underscoring the therapeutic potential of these compounds (Z. Ratković et al., 2016) (Z. Ratković et al., 2016).
Fluorescent Property Evaluation
The synthesis and fluorescent property evaluation of 1,3,5-triaryl-2-pyrazolines have revealed interesting fluorescence properties in the blue region of the visible spectrum, indicating potential applications in materials science for optical and electronic devices (A. Hasan et al., 2011) (A. Hasan et al., 2011).
Antimicrobial and Anti-inflammatory Agents
Novel pyrazole, isoxazole, and benzodiazepine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. This broadens the scope of application of such compounds in pharmaceutical research (B. V. Kendre et al., 2015) (B. V. Kendre et al., 2015).
Propriétés
IUPAC Name |
1-[3-(2,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12(22)21-17(15-9-8-13(24-2)10-19(15)25-3)11-16(20-21)14-6-4-5-7-18(14)23/h4-10,17,23H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVHCNDRWVVDEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2544629.png)

![N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B2544632.png)
![(5E)-5-({4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2544633.png)





![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2544644.png)
![6-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2544645.png)

![N-(4-{(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}phenyl)acetamide](/img/structure/B2544649.png)
